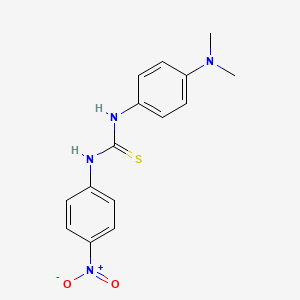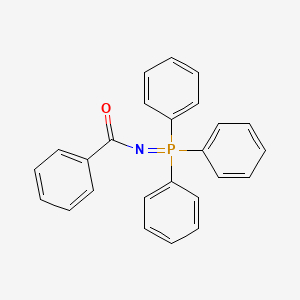![molecular formula C17H19NO3 B11948522 4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol](/img/structure/B11948522.png)
4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenol group, an imine linkage, and a dimethoxyphenyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol typically involves the reaction of 3,4-dimethoxyphenethylamine with salicylaldehyde under acidic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols and ethers.
Scientific Research Applications
4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the imine linkage can interact with nucleophiles. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the imine linkage.
2-Methoxy-5-[(phenylamino)methyl]phenol: A related compound with a different substitution pattern on the phenol ring.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Another compound with a similar imine linkage but different substituents.
Uniqueness
4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol is unique due to its combination of a phenol group, an imine linkage, and a dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]phenol |
InChI |
InChI=1S/C17H19NO3/c1-20-16-8-5-13(11-17(16)21-2)9-10-18-12-14-3-6-15(19)7-4-14/h3-8,11-12,19H,9-10H2,1-2H3 |
InChI Key |
BYCBDWPEUYJRTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=CC2=CC=C(C=C2)O)OC |
solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



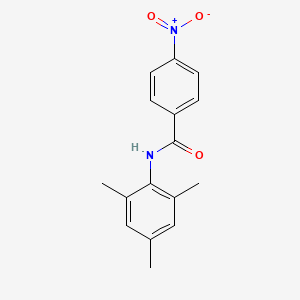
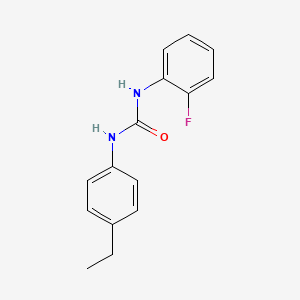


![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)
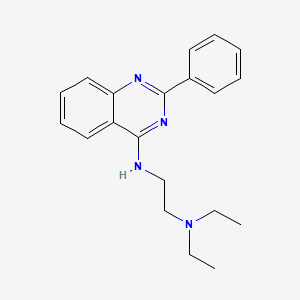
![13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane](/img/structure/B11948498.png)
